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Abstract

This document provides a detailed protocol for quantifying apoptosis induced by KHKI-01128,
a potent NUAK?2 inhibitor, using flow cytometry. The Annexin V and Propidium lodide (PI)
staining method is described, allowing for the differentiation of viable, early apoptotic, late
apoptotic, and necrotic cells. This application note also elucidates the underlying signaling
pathway of KHKI-01128-mediated apoptosis and presents data in a clear, tabular format for
straightforward interpretation.

Introduction

KHKI-01128 is a small molecule inhibitor of NUAK family kinase 2 (NUAK2), a serine/threonine
kinase implicated in cancer cell survival and proliferation.[1][2] Inhibition of NUAK2 by KHKI-
01128 has been shown to suppress cell proliferation and induce apoptosis in cancer cells, such
as SW480 colorectal cancer cells.[2][3] Flow cytometry is a powerful technique for analyzing
single cells and is widely used to detect and quantify apoptosis.[4] The Annexin V/PI assay is a
standard flow cytometry method for studying apoptosis.[5][6] Annexin V is a protein that binds
to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet
of the plasma membrane during early apoptosis.[5][7] Propidium iodide (PI) is a fluorescent dye
that intercalates with DNA but cannot cross the intact plasma membrane of live or early
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apoptotic cells.[5][7] Therefore, co-staining with Annexin V and PI allows for the identification of
different cell populations:

Annexin V- / PI-: Live cells

Annexin V+ / PI-: Early apoptotic cells

Annexin V+ / Pl+: Late apoptotic or necrotic cells

Annexin V- / Pl+: Necrotic cells

KHKI-01128 Mechanism of Action: The Hippo-YAP
Signaling Pathway

KHKI-01128 induces apoptosis by inhibiting NUAK2, a key component of the Hippo-YAP
signaling pathway. In many cancers, the Hippo pathway is dysregulated, leading to the
activation of the transcriptional co-activator YAP (Yes-associated protein), which promotes cell
proliferation and inhibits apoptosis.[8][9] NUAK2 contributes to this by phosphorylating and
inactivating LATS1/2 (Large tumor suppressor kinases 1 and 2), which are upstream negative
regulators of YAP.[10] When LATS1/2 are inactive, YAP remains unphosphorylated,
translocates to the nucleus, and promotes the transcription of pro-survival genes.

By inhibiting NUAK2, KHKI-01128 allows for the activation of LATS1/2. Activated LATS1/2 then
phosphorylate YAP, leading to its sequestration in the cytoplasm and preventing its nuclear
translocation.[7] This inhibition of YAP's transcriptional activity results in a decrease in the
expression of pro-survival genes and ultimately triggers apoptosis.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9076840/
https://rupress.org/jem/article/217/12/e20191561/152044/A-loss-of-function-NUAK2-mutation-in-humans-causes
https://www.benchchem.com/product/b15619846?utm_src=pdf-body
https://www.benchchem.com/product/b15619846?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30446657/
https://www.researchgate.net/publication/328998954_NUAK2_is_a_critical_YAP_target_in_liver_cancer
https://www.researchgate.net/figure/NUAK2-regulates-YAP-TAZ-localization-and-transcriptional-activity-a-A-schematic_fig1_327287347
https://www.benchchem.com/product/b15619846?utm_src=pdf-body
https://rupress.org/jem/article/217/12/e20191561/152044/A-loss-of-function-NUAK2-mutation-in-humans-causes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Phosphorylates &
NUAK2 Inhibits Sequesters

1
: Blocked
i
v Inhibition of
(YAP/TAZ (Nucleus))~— ——-Anoptosts ______
Promotes

> Target Gene
Cell Survival & L eads-to. Tra_nscrlptlon
Proliferation (Anti-apoptotic)

Click to download full resolution via product page

Caption: KHKI-01128 induced apoptosis signaling pathway.

Experimental Protocol

This protocol outlines the steps for treating cells with KHKI-01128 and subsequently staining
them with Annexin V and PI for flow cytometry analysis.

Materials and Reagents
¢ KHKI-01128 (MedchemExpress, Cat. No. HY-112288)

¢ Cell line of interest (e.g., SW480 colorectal cancer cells)
o Complete cell culture medium

+ Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
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o Trypsin-EDTA (for adherent cells)

e Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium
lodide, and Binding Buffer)

e Flow cytometry tubes
e Microcentrifuge

e Flow cytometer

Experimental Workflow
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Caption: Experimental workflow for apoptosis detection.

Procedure

e Cell Seeding and Culture:
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o Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow
them to reach 70-80% confluency at the time of treatment.

o Incubate cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

o Treatment with KHKI-01128:
o Prepare a stock solution of KHKI-01128 in an appropriate solvent (e.g., DMSO).

o Dilute the KHKI-01128 stock solution in complete culture medium to the desired final
concentrations. It is recommended to perform a dose-response and time-course
experiment to determine the optimal conditions.

o Include a vehicle control (medium with the same concentration of solvent used for KHKI-
01128).

o Remove the old medium from the cells and add the medium containing KHKI-01128 or the
vehicle control.

o Incubate the cells for the desired treatment period.
e Cell Harvesting:

o Adherent cells:

Carefully collect the culture medium, which may contain detached apoptotic cells.

Wash the adherent cells with PBS.

Add Trypsin-EDTA and incubate until the cells detach.

Neutralize the trypsin with complete medium and combine with the collected

supernatant from the first step.
o Suspension cells:
» Transfer the cell suspension directly into a centrifuge tube.

o Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
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e Washing:
o Discard the supernatant and resuspend the cell pellet in cold PBS.
o Centrifuge again at 300 x g for 5 minutes.
o Carefully discard the supernatant.
e Resuspension in Binding Buffer:
o Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
o Determine the cell concentration and adjust it to approximately 1 x 106 cells/mL.
e Staining with Annexin V and PI:
o Transfer 100 puL of the cell suspension (containing 1 x 1075 cells) to a flow cytometry tube.
o Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide to the cell suspension.
o Gently vortex the tubes to mix.
e Incubation:
o Incubate the tubes for 15 minutes at room temperature in the dark.

e Flow Cytometry Analysis:

[¢]

Add 400 uL of 1X Binding Buffer to each tube.

[¢]

Analyze the samples on a flow cytometer within one hour of staining.

[e]

Set up appropriate compensation controls using single-stained samples (Annexin V only
and PI only) to correct for spectral overlap.

[e]

Acquire data for at least 10,000 events per sample.

Data Presentation and Analysis
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The data obtained from the flow cytometer can be visualized in a dot plot with Annexin V
fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates should be set
based on unstained and single-stained controls to delineate the four populations: live, early
apoptotic, late apoptotic/necrotic, and necrotic cells.

Example Data Table

The following table structure can be used to summarize the quantitative data from a dose-
response experiment.

% Late
. % Early . .
% Live . Apoptotic/N % Necrotic
KHKI-01128 Apoptotic . Total
_ Cells ecrotic Cells ]
Concentrati . Cells . Apoptotic
(Annexin V- . Cells (Annexin V-
on (pM) (Annexin . Cells (%)
1 PI-) (Annexin | PI+)
V+ | Pl-)
V+ | Pl+)
0 (Vehicle) 95.2+21 2505 1.8+0.3 05+0.1 43+0.38
0.5 85.6 +3.5 89+1.2 45+0.7 1.0+£0.2 134+19
1.0 65.3+4.2 20.1+£25 126+1.8 20+x04 32.7+43
25 40.1+5.1 35.8+3.9 215+29 2605 57.3+6.8
5.0 20.7+3.8 452+4.1 30.1+35 40%0.7 75.3+7.6

Data are represented as mean * standard deviation from three independent experiments. Total
Apoptotic Cells = % Early Apoptotic Cells + % Late Apoptotic/Necrotic Cells.

Troubleshooting
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Issue Possible Cause Solution
High background staining in ) ) Handle cells gently, use a
) Cell damage during harvesting ] ]
negative control lower centrifugation speed.
Reagent contamination Use fresh reagents.

Ensure a 15-minute incubation

Weak Annexin V signal Insufficient incubation time )
period.
) ] The chosen time point may be
Low phosphatidylserine )
too early; perform a time-
exposure )
course experiment.
Presence of Ca2+ chelators Ensure all buffers are free of
(e.g., EDTA) Ca2+ chelators.
) o Cells were not healthy at the Use cells from a healthy, sub-
High PI staining in all samples i
start of the experiment confluent culture.
Membrane damage due to Optimize cell handling and
harsh treatment treatment conditions.
Conclusion

This application note provides a comprehensive guide for measuring KHKI-01128-induced
apoptosis using flow cytometry. By following the detailed protocol and understanding the
underlying mechanism of action, researchers can effectively quantify the apoptotic effects of
this NUAK2 inhibitor. The provided data table structure and troubleshooting guide will aid in the
accurate analysis and interpretation of results, contributing to the evaluation of KHKI-01128 as
a potential therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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